BenchChemオンラインストアへようこそ!

2-Benzylsulfanyl-5-methoxymethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

Lipophilicity Drug-likeness Solubility

Optimize your PDE, XO, or ABCB1 modulator program with this unique triazolo[1,5-a]pyrimidin-7-one probe. Its 2-benzylsulfanyl-5-methoxymethyl substitution pattern delivers a ~16-fold increase in hydrophilicity (XLogP3 1.2) over the 5-methyl analog, improving assay solubility while retaining the pharmacophore validated by 6.3× theophylline PDE potency benchmarks. This compound occupies an unexplored SAR quadrant absent from WS-10/WS-691 and Luna XO inhibitor libraries, offering immediate IP differentiation and novel target-engagement profiles. Ideal for head-to-head screening and derivative library synthesis.

Molecular Formula C14H14N4O2S
Molecular Weight 302.35 g/mol
Cat. No. B4246990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzylsulfanyl-5-methoxymethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Molecular FormulaC14H14N4O2S
Molecular Weight302.35 g/mol
Structural Identifiers
SMILESCOCC1=CC(=O)N2C(=N1)N=C(N2)SCC3=CC=CC=C3
InChIInChI=1S/C14H14N4O2S/c1-20-8-11-7-12(19)18-13(15-11)16-14(17-18)21-9-10-5-3-2-4-6-10/h2-7H,8-9H2,1H3,(H,15,16,17)
InChIKeyWTGDVPDKMOUNOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Benzylsulfanyl-5-methoxymethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one – Compound Identity, Scaffold Class, and Procurement Context


2-Benzylsulfanyl-5-methoxymethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one (CAS 774561-87-4; MF C₁₄H₁₄N₄O₂S; MW 302.35 g/mol) is a heterocyclic small molecule belonging to the triazolo[1,5-a]pyrimidin-7-one class . This scaffold embeds a fused 1,2,4-triazole–pyrimidine bicyclic core bearing a 2-benzylsulfanyl (benzylthio) substituent, a 5-methoxymethyl group, and a 7-oxo (pyrimidinone) functionality . The triazolo[1,5-a]pyrimidin-7-one pharmacophore has been validated across multiple target families, including phosphodiesterases (PDEs) [1], xanthine oxidase (XO) [2], and the ABCB1 multidrug resistance transporter [3]. The specific substitution pattern of this compound—combining a lipophilic S-benzyl group at C-2 with a polar methoxymethyl group at C-5 and a carbonyl at C-7—distinguishes it from the more extensively characterised 5-methyl and 2-amino analogs and positions it as a chemically distinct probe for SAR exploration within these target classes.

Why Generic Substitution Fails for 2-Benzylsulfanyl-5-methoxymethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one


Triazolo[1,5-a]pyrimidin-7-ones are not functionally interchangeable: both the nature of the C-2 substituent and the C-5 substituent independently and combinatorially govern target engagement, potency, and physicochemical behaviour. Published SAR evidence demonstrates that replacing the 2-benzylthio group with a smaller alkylthio (e.g., methylthio) or amino group abolishes or substantially attenuates PDE inhibitory activity [1]. Conversely, substituting the 5-methyl group with a 5-methoxymethyl group lowers the computed XLogP3 by approximately 1.2 log units relative to the 5-methyl analog (XLogP3 1.2 vs. LogP 2.43), introducing an additional hydrogen-bond acceptor and altering both solubility and permeability profiles . The 7-oxo (pyrimidinone) tautomeric form is conserved in the most potent XO inhibitors reported to date [2], yet the C-2 and C-5 substitution pattern dictates whether the compound behaves as an XO inhibitor, a PDE inhibitor, an ABCB1 modulator, or an inactive analog. Generic substitution with 2-amino-5-methoxymethyl or 2-methylthio-5-methoxymethyl analogs—even where commercially available—carries a high risk of target-switching or complete loss of on-target pharmacology. The quantitative evidence below substantiates why each substituent choice has measurable, selection-relevant consequences.

Quantitative Differentiation Evidence for 2-Benzylsulfanyl-5-methoxymethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one vs. Closest Analogs


Lipophilicity Modulation: XLogP3 1.2 vs. the 5-Methyl Analog (LogP 2.43) – A 1.2-Log-Unit Polarity Shift

The target compound exhibits a computed XLogP3 of 1.2, compared with a measured/calculated LogP of 2.43 for the closest 5-methyl analog, 2-benzylsulfanyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol (CAS 51646-33-4) . This represents a ΔLogP of approximately −1.2 units, reflecting the replacement of the lipophilic 5-methyl group (−CH₃) with the more polar 5-methoxymethyl group (−CH₂OCH₃), which introduces an ether oxygen capable of acting as a hydrogen-bond acceptor. The lower lipophilicity is expected to confer improved aqueous solubility, reduced non-specific protein binding, and altered membrane permeability relative to the 5-methyl analog [1].

Lipophilicity Drug-likeness Solubility Triazolopyrimidine

Hydrogen-Bond Acceptor Capacity: 4 HBA vs. 3 HBA for the 5-Methyl Analog – Differential Target Engagement Potential

The target compound possesses 4 hydrogen-bond acceptor (HBA) atoms and 1 hydrogen-bond donor (HBD) , compared with 3 HBA and 1 HBD for the 5-methyl-7-ol analog 2-benzylsulfanyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol (CAS 51646-33-4, MF C₁₃H₁₂N₄OS) . The additional HBA arises from the ether oxygen of the 5-methoxymethyl substituent, which is absent in the 5-methyl congener. In the context of the 2-substituted triazolo[1,5-a]pyrimidin-7-one XO inhibitor scaffold reported by Luna et al. (2025), the nature of the C-2 and C-5 substituents critically determines inhibitor potency against xanthine oxidase, with the most active compound (2-(4-isopropoxyphenyl)-7-oxo-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid) being 23-fold more potent than allopurinol [1]. While the target compound was not directly tested in that study, the HBA count difference provides a structural rationale for differential binding within the XO active site and other purine-binding pockets.

Hydrogen bonding SAR Triazolopyrimidine Binding interactions

PDE Inhibitory Potency of the 2-Benzylthio Pharmacophore: Class-Level Benchmark of 6.3× Over Theophylline

The 2-benzylthio substituent present in the target compound is a validated pharmacophoric element for PDE inhibition. Novinson et al. (1982) reported that 2-(benzylthio)-5-methyl-7-(dimethylamino)-1,2,4-triazolo[1,5-a]pyrimidine (compound 15a) inhibited cAMP phosphodiesterase isolated from rabbit heart with a potency 6.3 times that of theophylline [1]. In anesthetized dogs, intravenous administration of 15a at 5 mg/kg/h produced a 69% increase in cardiac output sustained for ≥2 h post-infusion, with no significant increase in heart rate [1]. A structurally related analog, 5,7-di-n-propyl-2-(benzylthio)-1,2,4-triazolo[1,5-a]pyrimidine (22a), produced a 31.5% increase in cardiac output and a 34.4% increase in stroke volume, again without chronotropic effect [1]. The target compound differs from 15a in having a 5-methoxymethyl group instead of 5-methyl and a 7-oxo group instead of 7-dimethylamino; no direct head-to-head PDE inhibition data exist for the target compound. However, the 2-benzylthio motif is conserved and is the critical determinant of PDE potency in this series, as replacement with smaller alkylthio groups (e.g., methylthio) substantially reduced activity [1].

Phosphodiesterase inhibition cAMP PDE Cardiovascular Triazolopyrimidine

Scaffold Validation in ABCB1 Modulation: Triazolo[1,5-a]pyrimidin-7-one Is a Confirmed MDR-Reversal Pharmacophore

The triazolo[1,5-a]pyrimidin-7-one core has been independently validated as an ABCB1 (P-glycoprotein) modulator. Chang et al. (2018) identified WS-10, a [1,2,4]triazolo[1,5-a]pyrimidin-7-one derivative, as a non-toxic, selective ABCB1 modulator that enhanced intracellular accumulation of paclitaxel in ABCB1-overexpressing SW620/Ad300 cells and reversed resistance to both paclitaxel and doxorubicin, with cellular thermal shift assay (CETSA) confirmation of direct ABCB1 binding [1]. Subsequent structure-based optimisation yielded WS-691 (Wang et al., J Med Chem 2020), a highly potent and orally active ABCB1 modulator with an IC₅₀ of 22.02 nM for sensitisation of SW620/Ad300 cells to paclitaxel [2]. The target compound shares the identical triazolo[1,5-a]pyrimidin-7-one core scaffold with WS-10 and WS-691 but features a distinct C-2 (benzylsulfanyl vs. substituted-phenyl/heteroaryl) and C-5 (methoxymethyl vs. various) substitution pattern. No ABCB1 modulation data exist for the target compound specifically.

ABCB1 Multidrug resistance P-glycoprotein Triazolopyrimidine

Molecular Weight and Rotatable Bond Differentiation vs. 2-Amino and 2-Methylthio Analogs – Impact on Ligand Efficiency Metrics

The target compound (MW 302.35 g/mol; 5 rotatable bonds estimated ) occupies an intermediate chemical space between the lower-MW 2-amino analog (2-amino-5-(methoxymethyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one, CAS 441746-23-2; MW 195.18 g/mol; MF C₇H₉N₅O₂) and the lower-MW 2-methylthio analog (5-(methoxymethyl)-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one; MW 226.26 g/mol; MF C₈H₁₀N₄O₂S) . The benzyl group adds ~107 Da over the methylthio analog and introduces 2 additional rotatable bonds, increasing conformational flexibility and hydrophobic surface area. The 2-amino analog (MW 195.18) lacks the sulfur atom entirely, resulting in fundamentally different electronic properties and a different hydrogen-bond donor/acceptor profile (3 HBD for the 2-amino analog vs. 1 HBD for the target). These molecular weight and flexibility differences directly affect ligand efficiency indices (LE, LLE) and are critical parameters for fragment-based or efficiency-driven lead optimisation programmes.

Ligand efficiency Molecular weight Drug-likeness Triazolopyrimidine

Fungicidal Activity of the 2-Benzylthio-5-methyl-7-hydroxy Scaffold: Benchmark Comparison Relevant to Agrochemical Procurement

Compounds derived from the 2-benzylthio-5-methyl-7-hydroxyl-1,2,4-triazolo[1,5-a]pyrimidine scaffold have demonstrated fungicidal activity. In a study by Bao et al. (2012), twelve 2-benzylthio-5-methyl-7-substituted benzyloxy derivatives were synthesised and evaluated; compounds 5c, 5k, and 5l exhibited inhibition rates of 61%, 69%, and 85%, respectively, against Botrytis cinerea (cucumber grey mould) at a concentration of 50 μg/mL [1]. Additionally, derivatives containing 1,3,4-oxadiazolyl thioether moieties at position 7 showed anti-TMV (tobacco mosaic virus) activity, with compounds 5b, 5f, and 5j achieving 45%, 45%, and 43% inhibition at 500 μg/mL [2]. The target compound differs from these comparators in having a 5-methoxymethyl group instead of 5-methyl and a 7-oxo instead of 7-substituted-oxy; no direct fungicidal or antiviral data exist for the target compound. However, the conserved 2-benzylthio motif and 7-oxo-4H-pyrimidinone tautomeric form suggest potential agrochemical relevance that distinguishes this compound from 2-amino or 2-methylthio analogs with no demonstrated fungicidal activity.

Fungicidal activity Botrytis cinerea Agrochemical Triazolopyrimidine

Prioritised Application Scenarios for 2-Benzylsulfanyl-5-methoxymethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one Based on Quantitative Differentiation Evidence


PDE Inhibitor Lead Optimisation Programmes Requiring Reduced Lipophilicity

Research groups pursuing PDE inhibitor development based on the 2-benzylthio-triazolopyrimidine scaffold should prioritise this compound over the 5-methyl analog (CAS 51646-33-4) when seeking candidates with improved aqueous solubility and reduced logP. The XLogP3 of 1.2 vs. LogP of 2.43 for the 5-methyl comparator [1] translates to a predicted ~16-fold increase in hydrophilicity, which is critical for achieving acceptable solubility in enzyme assay buffers, reducing non-specific protein binding in cellular assays, and improving formulation developability. The PDE inhibitory potency established for the 2-benzylthio motif (6.3× theophylline for compound 15a in rabbit heart cAMP PDE [2]) provides a quantitative benchmark for expected on-target activity, though direct IC₅₀ determination for the target compound against specific PDE isoforms is required.

ABCB1 Modulator Discovery – Structurally Differentiated Lead Generation on a Validated Scaffold

The triazolo[1,5-a]pyrimidin-7-one core has been validated as a druggable ABCB1 modulator pharmacophore through WS-10 (Chang et al., 2018 [1]) and the highly potent WS-691 (IC₅₀ = 22.02 nM; Wang et al., 2020 [2]). The target compound occupies an unexplored quadrant of substitution space on this scaffold, combining a 2-benzylsulfanyl group (absent from WS-10/WS-691 series) with a 5-methoxymethyl substituent. This structural uniqueness offers an opportunity for intellectual property differentiation and novel SAR generation in MDR reversal programmes. Procurement of this compound enables head-to-head ABCB1 modulation screening against WS-10 and WS-691 to evaluate the impact of the 2-benzylsulfanyl-5-methoxymethyl substitution pattern on ABCB1 binding affinity and P-glycoprotein transport inhibition.

Xanthine Oxidase Inhibitor Screening – Probing C-2 Substituent Effects on Purine-Like Scaffold Potency

Luna et al. (2025) demonstrated that 2-substituted-1,2,4-triazolo[1,5-a]pyrimidin-7-ones are a productive scaffold for XO inhibitor discovery, with 23 of 75 synthesised compounds exceeding allopurinol potency and the most active compound achieving 23-fold greater potency than allopurinol [1]. The C-2 substituent was identified as a critical determinant of XO inhibitory activity. The target compound introduces a 2-benzylsulfanyl group not represented in the Luna library, providing a probe to assess whether thioether-linked aromatic substituents at C-2 can access the molybdenum cofactor binding pocket or allosteric sites within XO. This compound is appropriate for inclusion in XO inhibitor screening cascades where C-2 SAR expansion is the primary objective.

Agrochemical Antifungal Discovery – Differentiated Entry into the 2-Benzylthio Triazolopyrimidine Series

The 2-benzylthio-triazolopyrimidine scaffold has produced derivatives with up to 85% inhibition of Botrytis cinerea at 50 μg/mL (Bao et al., 2012 [1]) and moderate anti-TMV activity (Bao et al., 2013 [2]). The target compound is structurally differentiated from all reported agrochemical actives in this series by the unique combination of 5-methoxymethyl and 7-oxo substituents. For agrochemical discovery groups seeking IP-differentiable analogs with the 2-benzylthio pharmacophore, this compound serves as a novel starting point for synthesis of derivative libraries targeting crop-protection applications, particularly where the methoxymethyl group may confer improved phloem mobility or reduced environmental persistence relative to the 5-methyl parent scaffold.

Quote Request

Request a Quote for 2-Benzylsulfanyl-5-methoxymethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.